13,14-dihydro-15-keto-PGD2-d4

Stable Isotope Dilution Mass Spectrometry Internal Standard

13,14-dihydro-15-keto-PGD2-d4 (DK-PGD2-d4) is a tetra-deuterated analog of 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2), a primary metabolite of PGD2 formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. It is specifically designed as a stable isotope-labeled internal standard for the accurate quantification of endogenous DK-PGD2 in complex biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C20H28D4O5
Molecular Weight 356.5 g/mol
Cat. No. B200522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-dihydro-15-keto-PGD2-d4
Synonyms13,14-dihydro-15-keto PGD2-d4
Molecular FormulaC20H28D4O5
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i5D2,8D2
InChIKeyVSRXYLYXIXYEST-URWDITFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13,14-dihydro-15-keto-PGD2-d4: Deuterated Internal Standard for LC-MS Quantification of the Selective DP2 Agonist DK-PGD2


13,14-dihydro-15-keto-PGD2-d4 (DK-PGD2-d4) is a tetra-deuterated analog of 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2), a primary metabolite of PGD2 formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway . It is specifically designed as a stable isotope-labeled internal standard for the accurate quantification of endogenous DK-PGD2 in complex biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The compound contains four deuterium atoms at the 3, 3', 4, and 4' positions, which provides a mass shift of +4 Da relative to the unlabeled analyte, ensuring minimal isotopic interference and enabling robust stable isotope dilution mass spectrometry (SID-MS) workflows .

Why Unlabeled DK-PGD2 and Other Prostaglandin Analogs Cannot Substitute for 13,14-dihydro-15-keto-PGD2-d4 in Quantitative Bioanalysis


The accurate quantification of the biologically active metabolite 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in biological samples is critically dependent on the use of a structurally identical, stable isotope-labeled internal standard to correct for matrix effects, ionization variability, and analyte losses during sample preparation [1]. Unlabeled DK-PGD2 cannot serve as an internal standard because it co-elutes with and is indistinguishable from the endogenous analyte. Alternative internal standards, such as deuterated analogs of other prostaglandins (e.g., PGD2-d4 or 15-deoxy-Δ12,14-PGJ2-d4), possess different chemical structures, resulting in divergent extraction recoveries, chromatographic retention times, and ionization efficiencies, which introduces systematic bias and compromises the accuracy of the quantitative method [2]. Furthermore, DK-PGD2-d4 is uniquely suited for studies requiring the simultaneous functional characterization of the DP2 receptor pathway and the precise measurement of the endogenous ligand, as DK-PGD2 itself acts as a potent and selective agonist [3].

Quantitative Differentiation of 13,14-dihydro-15-keto-PGD2-d4: A Technical Evidence Guide for Scientific Procurement


Isotopic Purity and Labeling Pattern: ≥99% Deuterated d4 for Robust Quantification Without Isotopic Interference

13,14-dihydro-15-keto-PGD2-d4 is supplied with a certified purity of ≥99% for deuterated forms (d1-d4), ensuring that the unlabeled d0 impurity is minimal and does not contribute significant background to the endogenous analyte channel . In contrast, other commercially available deuterated analogs for prostaglandin quantification, such as 15-deoxy-Δ12,14-PGJ2-d9, may have different isotopic purity specifications and distinct labeling positions, which can affect co-elution behavior and ionization efficiency in LC-MS/MS . The four deuterium atoms at the 3, 3′, 4, and 4′ positions provide a +4 Da mass shift, which is optimal for avoiding natural isotopic overlap with the M+2 or M+4 peaks of the unlabeled analyte in complex matrices.

Stable Isotope Dilution Mass Spectrometry Internal Standard Prostaglandin D2 Metabolite

Receptor Binding Selectivity: DK-PGD2 (the Unlabeled Analyte) Exhibits High Affinity for CRTH2/DP2 with Minimal DP1 Cross-Reactivity

The unlabeled target analyte, DK-PGD2, demonstrates a high binding affinity for the CRTH2/DP2 receptor with a Ki value of 2.9 nM [1]. Importantly, this modification to the 15-hydroxy group provides high selectivity over the DP1 receptor, which is the other primary receptor for PGD2 [1]. In contrast, PGD2 itself binds to both DP1 and DP2 receptors, while other metabolites like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) show a different selectivity profile and primarily target PPARγ . Competition binding assays in HEK293 cells expressing mouse CRTH2 demonstrated an affinity order of DK-PGD2 ≥ 15d-PGJ2 ≥ PGD2 ≥ PGJ2 [2].

DP2 Receptor CRTH2 Prostaglandin D2 Selectivity Allergic Inflammation

In Vivo Pharmacodynamic Activity: DK-PGD2 Selectively Induces Dose-Dependent Eosinophilia via CRTH2 Activation

In a rat model, selective activation of CRTH2 by intravenous injection of DK-PGD2 led to a dose- and time-dependent increase in peripheral blood leukocytes, specifically eosinophils, lymphocytes, and neutrophils, with maximum effects observed 60 minutes post-injection of 300 μg DK-PGD2 per rat [1]. This response was completely abrogated by pretreatment with the CRTH2 antagonist ramatroban, confirming the receptor-specific nature of the effect [1]. In contrast, PGD2 administration would activate both DP1 and DP2 receptors, leading to a more complex and less specific physiological response. This selective in vivo activity validates DK-PGD2 as a key tool compound for probing DP2 function in disease models.

Eosinophilia Allergic Asthma CRTH2 In Vivo Pharmacology DK-PGD2

Specificity in Ion Flux Assays: DK-PGD2 Produces Distinct Functional Effects in Canine Colonic Mucosa Compared to Other PGD2 Metabolites

In isolated canine proximal colonic mucosa preparations, DK-PGD2 consistently produced only dose-dependent decreases in short-circuit current (Isc), whereas another enzymatically derived metabolite of PGD2, 11β-PGF2α, elicited only dose-dependent increases in Isc [1][2]. This distinct functional response demonstrates that different PGD2 metabolites can exert opposing effects on ion transport in the same tissue, highlighting the need for precise quantification of specific metabolites rather than relying on total PGD2 measurements. The use of 13,14-dihydro-15-keto-PGD2-d4 as an internal standard enables accurate and specific quantification of DK-PGD2 in such tissue preparations, allowing researchers to directly correlate tissue levels with the observed physiological responses.

Ion Transport Colonic Mucosa Prostaglandin D2 Metabolites Functional Assay DK-PGD2

Metabolic Stability and Excretion Profile: DK-PGD2 is Further Metabolized In Vivo, Necessitating Specific Internal Standards for Accurate Plasma and Urine Quantification

In humans, 13,14-dihydro-15-keto-PGD2 (DK-PGD2) is not the terminal metabolite. It is further metabolized to 11β-hydroxy compounds, which undergo β-oxidation of one or both side chains, resulting in virtually no intact DK-PGD2 surviving in the urine [1]. This rapid and extensive metabolism necessitates the use of a stable isotope-labeled internal standard, such as 13,14-dihydro-15-keto-PGD2-d4, for accurate quantification of DK-PGD2 in plasma and tissue samples, as well as for the development of stable isotope dilution assays for its downstream urinary metabolites [2]. In contrast, measuring total PGD2 or using non-specific internal standards would not account for the unique metabolic fate of DK-PGD2 and would lead to inaccurate assessments of its production and clearance.

Metabolism Pharmacokinetics Urinary Metabolite PGD2 DK-PGD2

Optimal Application Scenarios for 13,14-dihydro-15-keto-PGD2-d4 Based on Evidence-Based Differentiation


Accurate Quantification of Endogenous DK-PGD2 in Biological Matrices Using LC-MS/MS

13,14-dihydro-15-keto-PGD2-d4 is the optimal internal standard for developing and validating LC-MS/MS methods aimed at quantifying endogenous DK-PGD2 in plasma, serum, urine, tissue homogenates, or cell culture supernatants. Its d4 labeling pattern and high isotopic purity ensure minimal interference and robust correction for matrix effects, as demonstrated by its widespread use in prostaglandin analytical protocols . This application directly leverages the compound's specific isotopic purity and labeling position, which provide a +4 Da mass shift ideal for avoiding natural isotopic overlap [1].

Investigating DP2 Receptor-Mediated Pathways in Allergic Inflammation Models

Researchers studying the role of the CRTH2/DP2 receptor in allergic diseases such as asthma, atopic dermatitis, and eosinophilic esophagitis can use 13,14-dihydro-15-keto-PGD2-d4 to precisely measure the levels of the selective DP2 agonist DK-PGD2 . This allows for direct correlation between endogenous DK-PGD2 concentrations and functional outcomes like eosinophil recruitment [1] or ion flux changes [2]. The use of the deuterated internal standard ensures that the measured analyte accurately reflects the biologically active metabolite, which is crucial for interpreting pharmacodynamic responses and target engagement in these models.

Pharmacokinetic and Biomarker Studies of PGD2 Metabolism

In studies aimed at understanding the metabolic fate of PGD2 or evaluating the impact of therapeutic interventions on the 15-PGDH pathway, 13,14-dihydro-15-keto-PGD2-d4 is an essential tool for quantifying the key intermediate metabolite DK-PGD2 . Given that DK-PGD2 is rapidly further metabolized in vivo [1], accurate measurement requires a stable isotope-labeled analog to correct for variable recovery during sample preparation. This application is critical for developing and validating biomarkers of PGD2 production and turnover in clinical and preclinical settings.

Functional Studies of Prostanoid Receptors in Gastrointestinal Physiology

For investigations into the role of prostanoids in regulating ion transport in the gastrointestinal tract, 13,14-dihydro-15-keto-PGD2-d4 enables the precise quantification of DK-PGD2 in tissue samples, complementing functional assays using Ussing chambers . The distinct and opposing effects of DK-PGD2 and other PGD2 metabolites on short-circuit current [1] highlight the need for specific and accurate quantification of each metabolite, a requirement that is met by using this dedicated deuterated internal standard.

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